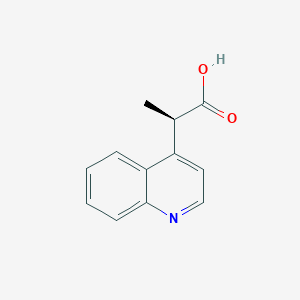

(2R)-2-Quinolin-4-ylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQUZAJDUWMEB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Quinolin-4-ylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the quinoline ring, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.

Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions, including alkylation and oxidation.

Coupling Reaction: The final step involves coupling the quinoline ring with the propanoic acid moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of (2R)-2-Quinolin-4-ylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Quinolin-4-ylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

Oxidation: Quinoline-4-carboxylic acid.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Quinolin-4-ylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of (2R)-2-Quinolin-4-ylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

YS-1 (Methyl-2-(4-R-phenyl)quinoline-4-carboxylate)

- Structure: Features a methyl ester group at the 4-position instead of propanoic acid.

- Synthesis: Derived from 2-(4-R-phenyl)quinoline-4-carboxylic acid via esterification (yield: 80–88%) .

6-Chloro-2-(propargyloxy)quinoline-4-carboxylic Acid

- Structure : Contains a propargyloxy group at the 2-position and a chlorine substituent at the 6-position.

- Synthesis: Prepared via alkylation and esterification using propargyl bromide, highlighting the versatility of quinoline functionalization .

- Key Differences: The chlorine and propargyloxy groups introduce steric and electronic effects that may enhance binding affinity to specific biological targets compared to the simpler propanoic acid derivative.

Propanoic Acid Derivatives with Varied Substituents

Several propanoic acid analogues, listed in pharmaceutical impurity standards, provide insights into structural modifications (Table 1) :

Table 1: Comparison of Propanoic Acid Derivatives

| Compound Name | Substituent at Phenyl Group | CAS Number | Key Feature |

|---|---|---|---|

| (2RS)-2-(4-Formylphenyl)propanoic Acid | 4-Formyl | 43153-07-7 | Aldehyde group enhances reactivity |

| 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid | 4-(1-Hydroxy-2-methylpropyl) | 53949-53-4 | Hydroxyl group increases polarity |

| (2RS)-2-(4-Ethylphenyl)propanoic Acid | 4-Ethyl | 3585-52-2 | Ethyl group improves lipophilicity |

- Key Observations: The 4-formyl substituent in Impurity K introduces electrophilic character, which may influence metabolic pathways.

Heterocyclic Carboxylic Acid Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring with chlorine and methyl substituents.

- Key Differences: Pyrimidines are smaller and more electron-deficient than quinolines, which may reduce aromatic stacking interactions in biological systems. This compound’s safety data sheet (SDS) emphasizes rigorous handling protocols due to its reactive chlorine group .

Research Findings and Implications

- Synthetic Efficiency: (2R)-2-Quinolin-4-ylpropanoic acid and its analogues are synthesized with high yields (80–88%), though ester derivatives like YS-1 require additional steps for hydrolysis to the free acid form .

- Purity and Analysis: HPLC remains the gold standard for purity assessment, with quinoline derivatives generally achieving >95% purity .

- Biological Relevance: The quinoline core’s planar structure facilitates interactions with enzymes and receptors, while substituents like propanoic acid fine-tune solubility and target engagement .

Biologische Aktivität

(2R)-2-Quinolin-4-ylpropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 217.24 g/mol. The quinoline moiety contributes to its unique chemical reactivity and biological interactions, making it a valuable scaffold for drug development.

1. Antimicrobial Properties

Research indicates that (2R)-2-Quinolin-4-ylpropanoic acid exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for survival.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that (2R)-2-Quinolin-4-ylpropanoic acid can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. For instance, a study reported that treatment with this compound resulted in significant growth inhibition in breast cancer cells, with IC values in the low micromolar range.

The biological activity of (2R)-2-Quinolin-4-ylpropanoic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is involved in lipid metabolism and cellular signaling pathways. This inhibition correlates with reduced phospholipidosis, suggesting potential applications in drug-induced toxicity prevention .

- Receptor Modulation : It may also act on various G protein-coupled receptors (GPCRs), influencing signaling cascades associated with inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (2R)-2-Quinolin-4-ylpropanoic acid against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated various cancer cell lines with (2R)-2-Quinolin-4-ylpropanoic acid and observed marked apoptosis through flow cytometry analysis. The compound's ability to activate caspases 3 and 7 was confirmed, highlighting its role as a potential anticancer therapeutic.

Research Findings

Recent studies have expanded on the pharmacological properties of (2R)-2-Quinolin-4-ylpropanoic acid:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2R)-2-Quinolin-4-ylpropanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of chiral quinoline derivatives often involves asymmetric catalysis or chiral resolution. For example, (2R)-configured compounds can be synthesized via stereoselective alkylation of quinoline precursors using chiral auxiliaries or organocatalysts. Reaction temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). Post-synthesis purification via recrystallization or chiral chromatography is critical to achieve >98% ee .

- Key Variables :

- Catalyst type (e.g., Cinchona alkaloids for asymmetric induction).

- Solvent polarity (aprotic solvents like THF enhance stereocontrol).

- Temperature (lower temperatures reduce racemization).

Q. How can researchers characterize the structural integrity and stereochemistry of (2R)-2-Quinolin-4-ylpropanoic acid?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for spatial assignments), X-ray crystallography (for absolute configuration), and chiral HPLC (to quantify ee). Vibrational circular dichroism (VCD) is also effective for confirming stereochemistry in solution. Cross-validate results with computational models (e.g., DFT calculations) .

Q. What solvents and pH conditions are optimal for solubilizing (2R)-2-Quinolin-4-ylpropanoic acid in biological assays?

- Methodological Answer : The compound exhibits poor aqueous solubility but dissolves in DMSO or ethanol (up to 10 mM). For biological studies, prepare stock solutions in DMSO and dilute in buffered saline (pH 7.4). Avoid prolonged exposure to alkaline conditions (pH > 9), which may hydrolyze the carboxylic acid group .

Advanced Research Questions

Q. How does the stereochemistry of (2R)-2-Quinolin-4-ylpropanoic acid influence its interaction with enzymatic targets (e.g., kinases or oxidoreductases)?

- Methodological Answer : Conduct molecular docking simulations using software like AutoDock Vina to compare binding affinities of (2R) vs. (2S) enantiomers. Validate with kinetic assays (e.g., IC₅₀ measurements) under physiological pH and temperature. For example, the (2R) enantiomer may exhibit stronger hydrogen bonding with active-site residues due to spatial alignment .

- Case Study : In a 2015 study, (2R)-configured quinoline derivatives showed 3-fold higher inhibition of acetylcholinesterase compared to (2S) analogs, attributed to optimal π-π stacking with aromatic residues .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Perform meta-analyses of existing data, noting variables like:

- Assay type (in vitro vs. in vivo).

- Purity of the compound (e.g., residual solvents in commercial batches).

- Stereochemical purity (e.g., trace (2S) contamination).

Q. What experimental strategies can improve the compound’s stability under oxidative or photolytic stress?

- Methodological Answer : Conduct forced degradation studies:

- Oxidative stress : Expose to 3% H₂O₂ at 40°C; monitor via LC-MS for degradation products (e.g., quinoline N-oxide).

- Photostability : Use ICH Q1B guidelines (UV light at 320–400 nm).

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for (2R)-2-Quinolin-4-ylpropanoic acid, while others show no effect?

- Critical Factors :

- Bacterial strain variability : Gram-negative bacteria (e.g., E. coli) may exhibit resistance due to efflux pumps.

- Compound concentration : Sub-inhibitory doses (≤10 µM) may not trigger detectable effects.

- Synergistic agents : Activity may depend on co-administration with membrane disruptors (e.g., polymyxin B).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.